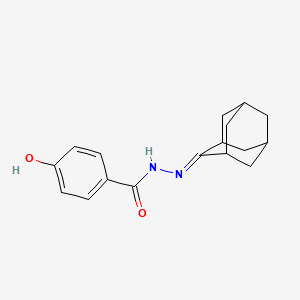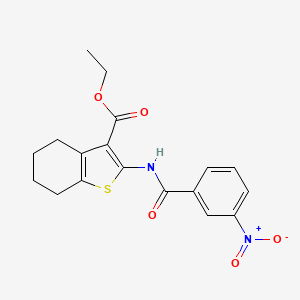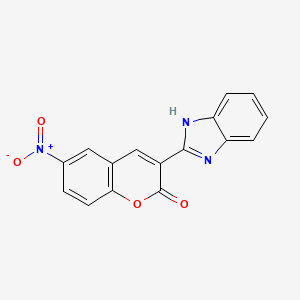![molecular formula C14H19Cl3N2O B11703077 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O It is characterized by the presence of a benzamide core substituted with a methyl group and a trichloroethyl group attached to a diethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloro-1-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the diethylaminoethanol to form the final benzamide product. The reaction conditions generally include refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, thiols.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(3-pyridinylmethyl)amino]ethylbenzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19Cl3N2O |
|---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-19(5-2)13(14(15,16)17)18-12(20)11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3,(H,18,20) |
InChI Key |
OFJVEPHHORNMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)

![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)





![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)

